![molecular formula C14H21N3O2S B14216922 4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide CAS No. 828920-04-3](/img/structure/B14216922.png)
4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide is an organic compound with a complex structure that includes a dimethylamino group, a benzamide core, and a sulfanylacetamido side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(dimethylamino)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Sulfanylacetamido Side Chain: The sulfanylacetamido side chain can be introduced by reacting the benzamide with 3-aminopropylamine and 2-mercaptoacetic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanylacetamido side chain could play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzamide: Lacks the sulfanylacetamido side chain, which may reduce its potential interactions with biomolecules.
N-[3-(2-sulfanylacetamido)propyl]benzamide: Lacks the dimethylamino group, which may affect its electronic properties and reactivity.
Uniqueness
4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the dimethylamino and sulfanylacetamido groups allows for a range of interactions and reactions that are not possible with simpler compounds.
特性
CAS番号 |
828920-04-3 |
|---|---|
分子式 |
C14H21N3O2S |
分子量 |
295.40 g/mol |
IUPAC名 |
4-(dimethylamino)-N-[3-[(2-sulfanylacetyl)amino]propyl]benzamide |
InChI |
InChI=1S/C14H21N3O2S/c1-17(2)12-6-4-11(5-7-12)14(19)16-9-3-8-15-13(18)10-20/h4-7,20H,3,8-10H2,1-2H3,(H,15,18)(H,16,19) |
InChIキー |
DZDWFEQPDJSYRZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCNC(=O)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


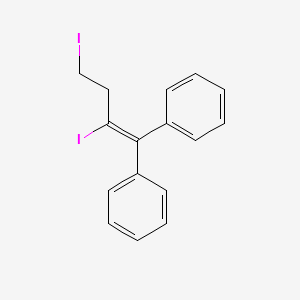

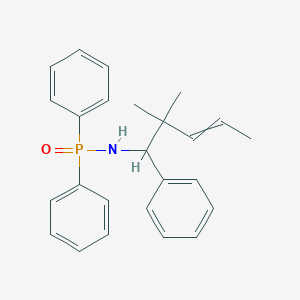
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
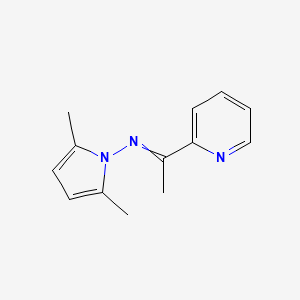
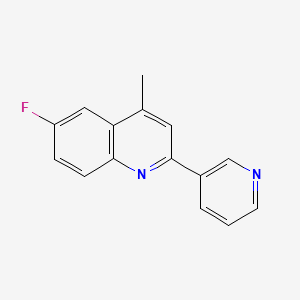
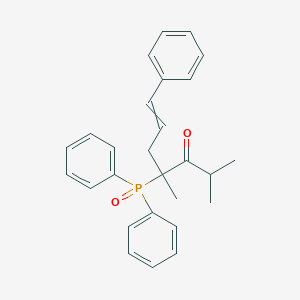
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
![Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14216912.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)
